molecular formula C22H34O3 B607338 Epeleuton CAS No. 1667760-39-5

Epeleuton

カタログ番号: B607338
CAS番号: 1667760-39-5
分子量: 346.5 g/mol
InChIキー: DJYKWMOPVZGTRJ-PILRRHKESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

化学反応の分析

エペレウトンは、次のようなさまざまな化学反応を起こします。

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、さまざまな触媒(置換反応を促進するために使用)などがあります。 これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 .

科学研究の応用

作用機序

エペレウトンは、複数のメカニズムを通じてその効果を発揮します。

類似の化合物との比較

エペレウトンは、その特異的なヒドロキシル化とエステル化により、他のオメガ3脂肪酸とは異なり、その生物活性と安全性プロファイルを強化しています。類似の化合物には以下が含まれます。

エペレウトンの独特の化学構造と強化された生物活性により、それは治療用途のための有望な候補となり、他のオメガ3脂肪酸と区別されます。 .

類似化合物との比較

Epeleuton is unique compared to other omega-3 fatty acids due to its specific hydroxylation and esterification, which enhance its biological activity and safety profile. Similar compounds include:

This compound’s unique chemical structure and enhanced biological activity make it a promising candidate for therapeutic applications, distinguishing it from other omega-3 fatty acids .

生物活性

Epeleuton, chemically known as 15-hydroxy eicosapentaenoic acid ethyl ester, is a second-generation synthetic omega-3 fatty acid derivative of eicosapentaenoic acid (EPA). It has garnered attention for its potential therapeutic applications in various inflammatory and metabolic disorders, particularly in sickle cell disease (SCD) and nonalcoholic fatty liver disease (NAFLD). This article examines the biological activity of this compound, highlighting its mechanisms of action, clinical findings, and implications for future therapeutic strategies.

This compound exhibits several biological activities that contribute to its therapeutic potential:

  • Anti-inflammatory Effects : this compound has been shown to reduce the activation of the nuclear factor-kB (NF-kB) pathway, which plays a crucial role in inflammation. In preclinical studies involving mice with SCD, this compound treatment resulted in decreased levels of inflammatory markers such as C-reactive protein and pentraxin-2 .
  • Lipid Modulation : As a synthetic omega-3 fatty acid, this compound alters lipid profiles by reducing triglycerides and very-low-density lipoprotein cholesterol without increasing low-density lipoprotein cholesterol. This lipid-modulating effect is significant for patients with metabolic disorders .
  • Organ Protection : this compound has demonstrated protective effects against hypoxia/reoxygenation-induced organ damage in SCD models. It promotes a pro-resolving lipidomic pattern in affected organs, suggesting an ability to mitigate oxidative stress and inflammation .

Efficacy in Sickle Cell Disease

Recent studies have highlighted the efficacy of this compound in managing complications associated with SCD:

  • Preclinical Studies : In humanized SCD mice, this compound significantly reduced the activation of NF-kB and inflammatory markers in key organs such as the lungs, kidneys, and liver. This was associated with improved hematocrit levels and reduced sickling of red blood cells under hypoxic conditions .
  • Clinical Trials : A Phase II clinical trial assessed the effects of this compound on patients with SCD. The study noted a reduction in markers of vascular activation and inflammation, supporting its potential as a therapeutic agent for SCD management .

Effects on Nonalcoholic Fatty Liver Disease

This compound's impact on NAFLD was evaluated in a randomized controlled trial:

  • Trial Design : The study included 96 adults with NAFLD who received either this compound (1 g or 2 g daily) or placebo for 16 weeks. Although primary endpoints related to liver function did not show significant improvement, secondary analyses revealed notable reductions in triglycerides, fasting plasma glucose, and inflammatory markers .
  • Lipid Profile Improvements : this compound at a dose of 2 g/day led to a significant decrease in hemoglobin A1c levels among participants with elevated baseline levels, indicating potential benefits for glycemic control .

Data Summary

The following table summarizes key findings from studies on this compound:

Study Type Condition Key Findings
Preclinical StudySickle Cell DiseaseReduced NF-kB activation; improved organ function; decreased inflammatory markers .
Phase II Clinical TrialNonalcoholic Fatty LiverSignificant reductions in triglycerides and HbA1c; no improvement in primary liver function markers .
Lipidomic AnalysisSickle Cell DiseaseShift towards pro-resolving lipid profiles; lower levels of leukotriene B4 .

Case Study 1: this compound in Sickle Cell Disease

In a recent study involving humanized mice models of SCD, this compound administration resulted in:

  • A significant decrease in hemolysis markers.
  • Improved red blood cell membrane stability.
  • Reduction in neutrophil counts during hypoxic episodes.

These findings suggest that this compound may enhance red blood cell resilience under stress conditions typical in SCD patients .

Case Study 2: this compound for Cardiometabolic Health

In patients with NAFLD:

  • This compound treatment led to improvements in lipid profiles without adverse effects on low-density lipoprotein cholesterol.
  • Notable decreases were observed in systemic inflammation markers, indicating potential cardiovascular benefits alongside liver health improvements .

特性

CAS番号

1667760-39-5

分子式

C22H34O3

分子量

346.5 g/mol

IUPAC名

ethyl (5Z,8Z,11Z,13E,15S,17Z)-15-hydroxyicosa-5,8,11,13,17-pentaenoate

InChI

InChI=1S/C22H34O3/c1-3-5-15-18-21(23)19-16-13-11-9-7-6-8-10-12-14-17-20-22(24)25-4-2/h5-7,10-13,15-16,19,21,23H,3-4,8-9,14,17-18,20H2,1-2H3/b7-6-,12-10-,13-11-,15-5-,19-16+/t21-/m0/s1

InChIキー

DJYKWMOPVZGTRJ-PILRRHKESA-N

SMILES

CCC=CCC(C=CC=CCC=CCC=CCCCC(=O)OCC)O

異性体SMILES

CC/C=C\C[C@@H](/C=C/C=C\C/C=C\C/C=C\CCCC(=O)OCC)O

正規SMILES

CCC=CCC(C=CC=CCC=CCC=CCCCC(=O)OCC)O

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Epeleuton; 

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Epeleuton
Reactant of Route 2
Epeleuton
Reactant of Route 3
Epeleuton
Reactant of Route 4
Epeleuton
Reactant of Route 5
Epeleuton
Reactant of Route 6
Epeleuton

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。